molecular formula C16H10FN3O B5371308 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No. B5371308
M. Wt: 279.27 g/mol
InChI Key: DWNIOIKLVVHUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It may also interact with DNA and induce DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and kinase. It has also been found to induce the production of reactive oxygen species and activate various signaling pathways involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments include its potent anticancer, antifungal, and antibacterial activities. It is also relatively easy to synthesize and purify. However, the limitations include its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and derivatives of this compound may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has been reported using various methods. One of the most commonly used methods is the reaction between 2-aminobenzimidazole and 4-fluorobenzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 120-130°C for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one has shown promising results in scientific research applications. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to inhibit the growth of tumor cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(4-fluorophenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O/c17-11-7-5-10(6-8-11)13-9-15(21)20-14-4-2-1-3-12(14)18-16(20)19-13/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNIOIKLVVHUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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